2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
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Overview
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-methylthiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Therefore, the compound, by interacting with α1-ARs, can potentially affect these biochemical pathways.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . The compound exhibited an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation as a potential α1-AR antagonist .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By modulating the activity of these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially affecting conditions like hypertension, cardiac arrhythmias, and more .
Biochemical Analysis
Biochemical Properties
The compound [2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate has been shown to interact with alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Cellular Effects
The cellular effects of [2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate are primarily related to its interaction with alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with these receptors can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of [2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate involves its binding to alpha1-adrenergic receptors . The in silico docking and molecular dynamics simulations have identified promising lead compounds . The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-methylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent to form the intermediate, which is then coupled with 5-methylthiophene-2-carboxylic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A medication used to treat high blood pressure, also targeting alpha1-adrenergic receptors.
Uniqueness
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, piperazine ring, and thiophene carboxylate moiety collectively contribute to its high affinity for alpha1-adrenergic receptors and its potential therapeutic applications .
Properties
IUPAC Name |
[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-7-8-17(26-14)19(23)25-13-18(22)21-11-9-20(10-12-21)15-5-3-4-6-16(15)24-2/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDUJQLFMKLUQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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